3-(2-Pyrimidinyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-ピリミジニル)ブタン酸は、ピリミジン環がブタン酸鎖に結合した有機化合物です。ピリミジンは、ベンゼンやピリジンと同様の複素環芳香族有機化合物であり、6員環の1位と3位に窒素原子を2つ含んでいます。

2. 製法

合成経路と反応条件

3-(2-ピリミジニル)ブタン酸の合成は、通常、ピリミジン環の形成後にブタン酸鎖を結合させる方法で行われます。一般的な方法としては、適切なピリミジン誘導体とブタン酸前駆体を制御された条件下で反応させる方法があります。 例えば、ZnCl₂を触媒とする3成分カップリング反応は、官能基化エナミン、トリエチルオルトギ酸、酢酸アンモニウムから様々なピリミジン誘導体を1段階で合成するのに用いることができます .

工業生産方法

3-(2-ピリミジニル)ブタン酸の工業生産方法は、収率と純度を高めるために最適化された反応条件を用いた大規模合成を含みます。連続式反応器と自動合成プラットフォームの使用により、生産プロセス効率とスケーラビリティが向上します。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrimidinyl)butanoic acid typically involves the formation of the pyrimidine ring followed by the attachment of the butanoic acid chain. One common method involves the reaction of an appropriate pyrimidine derivative with a butanoic acid precursor under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

反応の種類

3-(2-ピリミジニル)ブタン酸は、以下の様な様々な化学反応を起こすことができます。

酸化: この化合物は、対応するピリミジン誘導体を形成するために酸化されることができます。

還元: 還元反応は、化合物の様々な還元型をもたらします。

置換: 置換反応は、ピリミジン環またはブタン酸鎖に様々な官能基を導入することができます。

一般的な試薬と条件

これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤などがあります。温度、溶媒、pHなどの反応条件は、目的の生成物を得るために慎重に制御されます。

主な生成物

これらの反応によって生成される主な生成物は、用いる試薬と条件によって異なります。例えば、酸化によりピリミジンカルボン酸が生成される場合があり、置換反応によってピリミジン環にアルキル基やアリール基が導入される場合があります。

科学的研究の応用

3-(2-ピリミジニル)ブタン酸は、以下の様な様々な科学研究における応用があります。

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、酵素阻害やタンパク質相互作用に関連する研究で使用できます。

産業: この化合物は、特殊化学品や材料の生産に使用できます。

作用機序

3-(2-ピリミジニル)ブタン酸の作用機序は、特定の分子標的や経路との相互作用を伴います。例えば、特定の酵素やタンパク質の阻害剤として作用し、生化学経路を調節することがあります。正確な機序は、特定の用途や関係する分子標的によって異なります。

類似化合物との比較

類似化合物

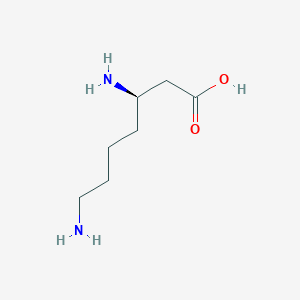

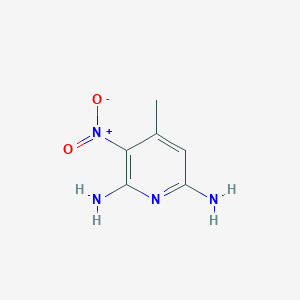

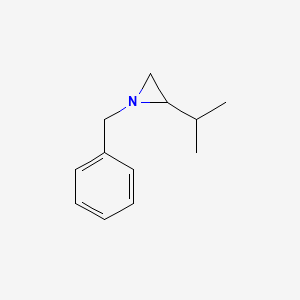

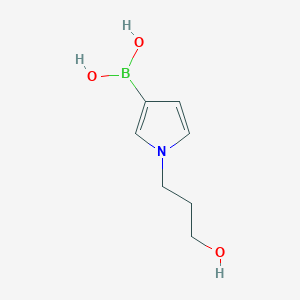

3-(2-ピリミジニル)ブタン酸に類似する化合物には、以下のようなものがあります。

独自性

3-(2-ピリミジニル)ブタン酸は、ピリミジン環とブタン酸鎖を組み合わせた独自の構造を持つことから、ユニークです。このユニークな構造は、特定の化学的および生物学的特性を与え、研究や産業における様々な用途に役立ちます。

特性

分子式 |

C8H10N2O2 |

|---|---|

分子量 |

166.18 g/mol |

IUPAC名 |

3-pyrimidin-2-ylbutanoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-6(5-7(11)12)8-9-3-2-4-10-8/h2-4,6H,5H2,1H3,(H,11,12) |

InChIキー |

OCLXAVYAJMXVPX-UHFFFAOYSA-N |

正規SMILES |

CC(CC(=O)O)C1=NC=CC=N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)

![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)

![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)

![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)